2,4,8-Trichloropyrimido[5,4-d]pyrimidine
Overview
Description
2,4,8-Trichloropyrimido[5,4-d]pyrimidine: is a heterocyclic compound with the molecular formula C6HCl3N4 It is a derivative of pyrimido[5,4-d]pyrimidine, characterized by the presence of three chlorine atoms at positions 2, 4, and 8 on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,8-Trichloropyrimido[5,4-d]pyrimidine typically involves the chlorination of pyrimido[5,4-d]pyrimidine derivatives. One common method is the stepwise nucleophilic substitution of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. This process involves the selective substitution of chlorine atoms with nucleophiles under controlled conditions, such as low temperature and dilute solutions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination reactions using appropriate chlorinating agents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,4,8-Trichloropyrimido[5,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. .
Oxidation and Reduction:
Major Products:
Scientific Research Applications
Chemistry: 2,4,8-Trichloropyrimido[5,4-d]pyrimidine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it valuable for developing new materials and catalysts .
Biology and Medicine: The compound’s structural similarity to purines makes it a potential candidate for drug development. It has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which are important targets in cancer therapy .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications .
Mechanism of Action
The mechanism of action of 2,4,8-Trichloropyrimido[5,4-d]pyrimidine in biological systems involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cell cycle progression. This inhibition can lead to the suppression of cancer cell growth .
Comparison with Similar Compounds
2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine: This compound is a precursor in the synthesis of 2,4,8-Trichloropyrimido[5,4-d]pyrimidine and shares a similar structure but with an additional chlorine atom.
2,4,6,8-Tetrasubstituted Pyrimido[5,4-d]pyrimidines:
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for selective functionalization. This makes it a valuable intermediate in the synthesis of diverse heterocyclic compounds .
Properties
IUPAC Name |
2,4,8-trichloropyrimido[5,4-d]pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3N4/c7-4-3-2(10-1-11-4)5(8)13-6(9)12-3/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHKGPWUIOAPHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=C(N=C2Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294440 | |
Record name | 2,4,8-trichloropyrimido[5,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77776-68-2 | |
Record name | NSC96655 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96655 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,8-trichloropyrimido[5,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,8-trichloropyrimido[5,4-d][1,3]diazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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